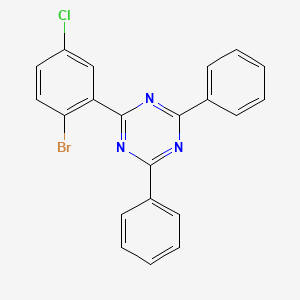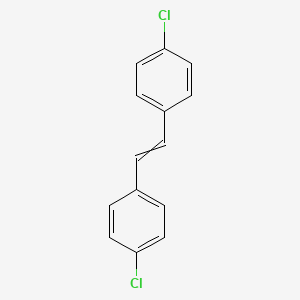![molecular formula C22H23ClFN5O3 B12506036 [4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2,4-dimethylpiperazine-1-carboxylate](/img/structure/B12506036.png)
[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2,4-dimethylpiperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2,4-dimethylpiperazine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2,4-dimethylpiperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the Quinazoline Core: This step often involves the cyclization of an appropriate precursor, such as 2-aminobenzonitrile, under acidic or basic conditions.
Substitution Reactions: Introduction of the 3-chloro-2-fluoroanilino group can be achieved through nucleophilic aromatic substitution reactions.
Methoxylation: The methoxy group at the 7-position can be introduced via methylation reactions using reagents like methyl iodide.
Piperazine Derivatization: The final step involves coupling the quinazoline derivative with 2,4-dimethylpiperazine-1-carboxylate under suitable conditions, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the quinazoline core, leading to amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using reagents like N-bromosuccinimide or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
In biological research, it can be used to study the interactions of quinazoline derivatives with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, [4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2,4-dimethylpiperazine-1-carboxylate may be investigated for its potential as a therapeutic agent, particularly in the treatment of cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of [4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2,4-dimethylpiperazine-1-carboxylate likely involves its interaction with specific molecular targets, such as kinases or other enzymes. The quinazoline core is known to inhibit certain kinases, which can disrupt signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapies.
相似化合物的比较
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent.
Erlotinib: Similar to gefitinib, it targets the epidermal growth factor receptor (EGFR) tyrosine kinase.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.
Uniqueness
What sets [4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2,4-dimethylpiperazine-1-carboxylate apart is its unique substitution pattern, which may confer distinct biological activity and selectivity compared to other quinazoline derivatives. This uniqueness can be leveraged in the design of new therapeutic agents with improved efficacy and reduced side effects.
属性
分子式 |
C22H23ClFN5O3 |
|---|---|
分子量 |
459.9 g/mol |
IUPAC 名称 |
[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2,4-dimethylpiperazine-1-carboxylate |
InChI |
InChI=1S/C22H23ClFN5O3/c1-13-11-28(2)7-8-29(13)22(30)32-19-9-14-17(10-18(19)31-3)25-12-26-21(14)27-16-6-4-5-15(23)20(16)24/h4-6,9-10,12-13H,7-8,11H2,1-3H3,(H,25,26,27) |
InChI 键 |
MXDSJQHFFDGFDK-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[Bis(4-oxopent-2-en-2-yloxy)gallanyloxy]pent-3-en-2-one](/img/structure/B12505962.png)
![tert-butyl (1R,5S,6S)-6-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12505966.png)

![6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12505982.png)


![1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine](/img/structure/B12505999.png)
![Trimethyl(thieno[3,2-b]thiophen-2-yl)stannane](/img/structure/B12506003.png)
![[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B12506004.png)
![5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B12506009.png)
![8-(3-methylpiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12506014.png)

![2-[6-Amino-2-(propylsulfanyl)purin-9-YL]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12506028.png)
